molecular formula C13H14N2O4 B458195 2,3-dimethoxy-N-(5-methyl-3-isoxazolyl)benzamide CAS No. 581780-65-6

2,3-dimethoxy-N-(5-methyl-3-isoxazolyl)benzamide

Cat. No. B458195
CAS RN: 581780-65-6
M. Wt: 262.26g/mol
InChI Key: TWXOMNRQBMERFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,3-dimethoxy-N-(5-methyl-3-isoxazolyl)benzamide” is a chemical compound with the molecular formula C13H14N2O4 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C13H14N2O4 . This indicates that the compound contains 13 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms.


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 262.26 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not available in the sources I found.

Advantages and Limitations for Lab Experiments

2,3-dimethoxy-N-(5-methyl-3-isoxazolyl)benzamide has several advantages for lab experiments. It has high affinity for the dopamine D3 receptor and the sigma-1 receptor, making it a useful tool for studying the function of these receptors. Additionally, this compound has been shown to have low toxicity and good solubility in water, making it easy to administer to experimental animals.
One limitation of this compound is that it has a relatively short half-life in vivo, requiring frequent dosing to maintain its effects. Additionally, this compound has been shown to have off-target effects at high concentrations, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 2,3-dimethoxy-N-(5-methyl-3-isoxazolyl)benzamide. One area of interest is the role of this compound in addiction and substance abuse. This compound has been shown to decrease dopamine release in the nucleus accumbens, suggesting that it may have potential as a treatment for addiction.
Another area of interest is the role of this compound in neurodegenerative disease. This compound has been shown to have neuroprotective effects in models of neurodegenerative disease, suggesting that it may have potential as a treatment for these conditions.
Finally, there is interest in developing new compounds based on the structure of this compound with improved pharmacokinetic properties and selectivity for specific receptor subtypes. These compounds may have potential as new treatments for a variety of neurological and psychiatric disorders.

Synthesis Methods

2,3-dimethoxy-N-(5-methyl-3-isoxazolyl)benzamide can be synthesized by a multistep process. The first step involves the reaction of 2,3-dimethoxybenzoic acid with thionyl chloride to form 2,3-dimethoxybenzoyl chloride. The second step involves the reaction of 2,3-dimethoxybenzoyl chloride with 5-methyl-3-isoxazolecarboxylic acid to form this compound.

Scientific Research Applications

2,3-dimethoxy-N-(5-methyl-3-isoxazolyl)benzamide has been widely used in scientific research as a tool to study the function of various receptors and neurotransmitters. It has been shown to have high affinity for the dopamine D3 receptor and the sigma-1 receptor. This compound has been used to study the role of these receptors in various physiological and pathological processes, including addiction, depression, and schizophrenia.

Safety and Hazards

Sigma-Aldrich provides “2,3-dimethoxy-N-(5-methyl-3-isoxazolyl)benzamide” as part of a collection of rare and unique chemicals. They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final, and Sigma-Aldrich makes no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name

2,3-dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-8-7-11(15-19-8)14-13(16)9-5-4-6-10(17-2)12(9)18-3/h4-7H,1-3H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWXOMNRQBMERFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=C(C(=CC=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701321917
Record name 2,3-dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701321917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815608
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

581780-65-6
Record name 2,3-dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701321917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.